3-Hydroxylicochalcone A
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Overview
Description
3-Hydroxylicochalcone A is a flavonoid compound that can be isolated from soybean seeds and sprouts . It belongs to the chalcone family, which is characterized by the presence of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system . This compound has garnered significant interest due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxylicochalcone A typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as soybean seeds and sprouts . The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form. This method is preferred for large-scale production due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxylicochalcone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are frequently used for substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxylicochalcone A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxylicochalcone A involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of PI3K/Akt signaling.
Anti-inflammatory Activity: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes.
Comparison with Similar Compounds
Licochalcone A: Another chalcone derivative with similar biological activities but differing in its specific molecular structure and potency.
Isoliquiritigenin: A related compound with notable anti-inflammatory and anticancer properties.
Uniqueness: 3-Hydroxylicochalcone A stands out due to its unique combination of hydroxyl groups and chalcone structure, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-[3,4-dihydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O5/c1-5-21(2,3)16-12-14(20(26-4)19(25)18(16)24)8-11-17(23)13-6-9-15(22)10-7-13/h5-12,22,24-25H,1H2,2-4H3/b11-8+ |
InChI Key |
WECAUVIWKBEGRA-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C(=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)O |
Canonical SMILES |
CC(C)(C=C)C1=C(C(=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)O |
Origin of Product |
United States |
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